![molecular formula C15H19N3O2S B2726531 N-((5-(isopentylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 941875-40-7](/img/structure/B2726531.png)
N-((5-(isopentylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
Benzamides are a class of compounds that contain a benzamide group, where the carboxamide group is N-substituted with two alkyl chains . They are fundamental and widespread functional groups, and are usually considered as poor electrophiles owing to resonance stabilization of the amide bond .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of benzoic acids and amines under certain conditions . For example, a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions. For instance, they can be alkylated with methyl sulfides under transition metal-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides can vary depending on their specific structure. For example, N,N-Dimethylbenzamide is a solid at room temperature, with a boiling point of 132-133 °C/15 mmHg and a melting point of 43-45 °C .Scientific Research Applications
Antimicrobial Applications
Synthesis and Antimicrobial Screening
The synthesis of N-(4-methyl-5-(4-((substituted phenylamino) methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl) benzamides, closely related compounds, showcased significant antimicrobial activities against gram-positive and gram-negative bacteria as well as fungi. These findings suggest the potential of N-((5-(isopentylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide derivatives in antimicrobial applications (Desai et al., 2016).
Anticancer Applications
Anticancer Evaluation
Research on derivatives structurally similar to this compound has shown promise in anticancer evaluations. For instance, compounds designed and synthesized with modifications of the 1,3,4-oxadiazole structure demonstrated considerable anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). This underscores the potential utility of this compound in developing anticancer therapies.
Biological Activity
Antioxidant Activity
The synthesis of new functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, which share a core structure with this compound, has been explored for antioxidant activities. Some of these compounds showed excellent antioxidant activity and high protection against DNA damage, indicating the potential biological significance of this compound derivatives in oxidative stress-related conditions (Bondock, Adel, & Etman, 2016).
Nematicidal Activity
Design and Synthesis for Nematocidal Activity
A study on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, which is related to the chemical structure of interest, demonstrated significant nematocidal activity. This suggests that modifying the this compound structure could yield potent nematicides, offering a new avenue for agricultural pest control (Liu et al., 2022).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with benzamides can vary depending on their specific structure. For example, N,N-Dimethylbenzamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it can cause acute toxicity if ingested, eye irritation, skin irritation, and may cause respiratory irritation .
Future Directions
Research on benzamides is ongoing, and future directions could include further investigation into their synthesis, properties, and potential applications. For example, research could focus on developing more efficient and environmentally friendly methods for synthesizing benzamides, or exploring new potential uses for these compounds in various industries .
properties
IUPAC Name |
N-[[5-(3-methylbutylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11(2)8-9-21-15-18-17-13(20-15)10-16-14(19)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXOIHXVDYOUAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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